molecular formula C19H18ClF2N3O3 B179971 Sitafloxacin CAS No. 155421-11-7

Sitafloxacin

Cat. No. B179971
M. Wt: 409.8 g/mol
InChI Key: PNUZDKCDAWUEGK-CYZMBNFOSA-N
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Description

Sitafloxacin is a fluoroquinolone antibiotic that shows promise in the treatment of Buruli ulcer . It is indicated in the treatment of susceptible bacterial infections . The molecule was identified by Daiichi Sankyo Co., which brought ofloxacin and levofloxacin to the market .


Synthesis Analysis

The synthesis of Sitafloxacin involves the reaction of ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate with triethylorthoformate and (1R,2S)-(-)-cis-1,2-fluorine cyclopropane amino-p-toluene sulfonic acid salt by condensation under sodium hydrogen condition . After hydrolysis of ester in hydrochloric acid solution, the derivative product reacted with (S)-N-((oxoboryl)methylene)-5-azaspiro[2,4]heptan-7-amine by condensation . The total conversion for Sitafloxacin was accomplished between 52-65% .


Molecular Structure Analysis

The molecular formula of Sitafloxacin is C19H18ClF2N3O3.3/2H2O and its molecular weight is 436.84 . The structure of Sitafloxacin was characterized by 1H NMR, 13C NMR, IR, MS and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Sitafloxacin include condensation, hydrolysis of ester, and another condensation .


Physical And Chemical Properties Analysis

Sitafloxacin has a molecular formula of C19H18ClF2N3O3.3/2H2O and a molecular weight of 436.84 . It should be stored at 4°C, and in solvent at -80°C for 6 months or at -20°C for 1 month .

Scientific Research Applications

  • Broad-Spectrum Antibacterial Efficacy : Sitafloxacin demonstrates in vitro activity against a wide range of Gram-positive and -negative bacteria, including anaerobic bacteria and atypical pathogens. It is effective in treating infections caused by Staphylococcus spp., Streptococcus pneumoniae, E. coli, and more. Oral sitafloxacin has shown noninferiority to other antibiotics like levofloxacin and tosufloxacin in treating community-acquired pneumonia, chronic respiratory tract infections, and complicated urinary tract infections (Keating, 2011).

  • Treatment of Resistant Infections : Sitafloxacin has shown effectiveness in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It has been used in cases where other treatments have failed, showing potential as an alternative in multi-resistant Gram-positive pathogen infections (Shetty & Wilson, 2000).

  • Helicobacter pylori Infection : As a third-line rescue regimen for H. pylori infection, sitafloxacin-based treatments have been compared, demonstrating its potential in eradicating this pathogen (Furuta et al., 2014).

  • Dental Infections and Periodontitis : Sitafloxacin has been effective in treating odontogenic infections and periodontitis, offering a therapeutic alternative in dentistry. Its potent activity against periodontopathic bacteria makes it a viable option for supportive periodontal therapy (Nakajima et al., 2016).

  • Infections in Elderly Patients : Its spectrum and efficacy make sitafloxacin a promising agent for treating bacterial infections in elderly patients. It's especially useful in Japan, where it covers a broad spectrum of bacteria comparable to carbapenems (Ghebremedhin, 2012).

  • Activity Against Chlamydia spp. : Sitafloxacin has shown excellent in vitro and in vivo antichlamydial activity, being more potent than other quinolones against Chlamydia spp. (Miyashita et al., 2001).

  • Treatment of Uterine Endometritis : Sitafloxacin has been evaluated for its efficacy in treating rat uterine endometritis, demonstrating its potential in gynecological infections (Mikamo et al., 1999).

  • Eradication of Mycobacterium avium Complex : Sitafloxacin-containing regimens have been studied for treating refractory Mycobacterium avium complex lung disease, showing effectiveness in some patients (Asakura et al., 2019).

Safety And Hazards

When handling Sitafloxacin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUZDKCDAWUEGK-CYZMBNFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sitafloxacin

CAS RN

127254-12-0
Record name Sitafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127254-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SITAFLOXACIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,610
Citations
GM Keating - Drugs, 2011 - Springer
Sitafloxacin is a fluoroquinolone antibacterial with in vitro activity against a broad range of Grampositive and -negative bacteria, including anaerobic bacteria, as well as against atypical …
Number of citations: 69 link.springer.com
M Tachibana, M Tanaka, K Mitsugi, Y Jin… - …, 2004 - thieme-connect.com
… h, and at least 45 % of the sitafloxacin-related material secreted in the bile was reabsorbed … that sitafloxacin is rapidly absorbed and widely distributed into various tissues. Sitafloxacin-…
Number of citations: 11 www.thieme-connect.com
D Milatovic, FJ Schmitz, S Brisse… - Antimicrobial agents …, 2000 - Am Soc Microbiol
… In the present study, the in vitro activities of sitafloxacin against a large number of contemporary and clinically relevant bacterial isolates were determined and compared with those of …
Number of citations: 142 journals.asm.org
T Nishizawa, M Munkjargal, H Ebinuma… - Journal of Clinical …, 2021 - mdpi.com
Background and Aim: Sitafloxacin-based therapy is a potent candidate for third-line Helicobacter pylori eradication treatment. In this systematic review, we summarise current reports …
Number of citations: 13 www.mdpi.com
CK Chen, IL Cheng, YH Chen, CC Lai - Antibiotics, 2020 - mdpi.com
… efficacy and safety of sitafloxacin in treating acute bacterial … Only randomized controlled trials (RCTs) evaluating sitafloxacin … 381 patients who received sitafloxacin and the comparator, …
Number of citations: 16 www.mdpi.com
FJ Schmitz, AC Fluit, D Milatovic… - Journal of …, 2000 - academic.oup.com
… , moxifloxacin, clinafloxacin and sitafloxacin was tested against … All strains were susceptible to clinafloxacin and sitafloxacin … sitafloxacin. Compared with moxifloxacin, clinafloxacin and …
Number of citations: 18 academic.oup.com
S Tomita, S Kasai, Y Ihara, K Imamura, D Kita… - Microbial …, 2014 - Elsevier
The aim of this study was to assess the effect(s) of systemic administration of sitafloxacin on subgingival microbial profiles of acute periodontal lesions. Antimicrobial susceptibility of …
Number of citations: 18 www.sciencedirect.com
B Ghebremedhin - Clinical Medicine Insights: Therapeutics, 2012 - journals.sagepub.com
… the efficacy of oral sitafloxacin in otorhinolaryngological infections, … sitafloxacin; diarrhea and liver enzyme elevations were among the common. In the Japanese population sitafloxacin …
Number of citations: 8 journals.sagepub.com
I Kobayashi, A Kanayama, M Hasegawa… - The Japanese Journal …, 2013 - europepmc.org
We conducted a study assess the bactericidal activity of sitafloxacin (STFX) against Streptococcus pneumoniae isolates recovered from respiratory infections including penicillin-…
Number of citations: 2 europepmc.org
J O'Grady, A Briggs, S Atarashi, H Kobayashi… - Xenobiotica, 2001 - Taylor & Francis
… the pharmacokinetics of sitafloxacin from a capsule formulation (dose of 500mg sitafloxacin) and an intravenous (iv) formulation infused over 1 h (dose of 400 mg sitafloxacin) in healthy …
Number of citations: 35 www.tandfonline.com

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